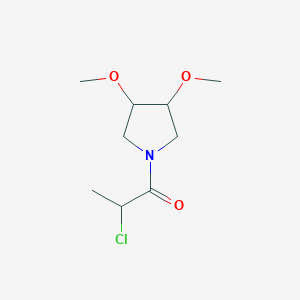
2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)propan-1-one
Vue d'ensemble
Description
2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C9H16ClNO3 and its molecular weight is 221.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Analysis and Derivatization : The compound has been analyzed for its structural properties, such as X-ray diffraction, and used for derivatization studies. This includes the identification and characterization of related compounds through spectroscopic methods (Nycz, Paździorek, Małecki, & Szala, 2016).
Catalytic Applications : Research has shown its utility in catalysis, particularly in transfer hydrogenation reactions. The compound's derivatives have been used as catalysts in various reactions, demonstrating significant efficiency (Aydemir, Rafikova, Kystaubayeva, Paşa, Meriç, Ocak, Zazybin, Temel, Gürbüz, & Özdemir, 2014).
Synthetic Intermediate in Heterocyclic Chemistry : It serves as a synthetic intermediate for constructing various heterocyclic systems. This has implications in the synthesis of compounds with potential antimicrobial and anticancer properties (Ibrahim, Al-Harbi, Allehyani, Alqurashi, & Alqarni, 2022).
Pharmaceutical Applications : Synthesis of derivatives of this compound has been explored for potential pharmaceutical applications. This includes research into its use as an α_1 receptor antagonist, indicating potential in the development of new drugs (Hon, 2013).
Material Science and Polymer Chemistry : The compound has been utilized in the synthesis of novel polyacetylenes, highlighting its role in material science and polymer chemistry. These polymers exhibit stable helical structures and are soluble in common organic solvents, showing potential for various applications (Rahim, 2020).
Mécanisme D'action
Target of Action
The compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with their targets in various ways, often involving binding to a specific site on the target molecule . The exact interactions would depend on the specific structure of the compound and the target.
Biochemical Pathways
Again, without specific studies, it’s hard to say which biochemical pathways might be affected by this compound. Pyrrolidine derivatives can affect a wide range of pathways, depending on their specific targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific structure. Pyrrolidine derivatives can have diverse ADME properties . For example, the presence of the pyrrolidine ring can influence the compound’s pharmacokinetic properties, including its bioavailability .
Analyse Biochimique
Biochemical Properties
2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)propan-1-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The interactions between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, this compound can affect the expression of genes related to metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound has been shown to inhibit certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, such as altered gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . For instance, high doses of this compound have been associated with liver toxicity and other systemic effects in animal studies . Understanding the dosage effects is essential for determining the safe and effective use of this compound in research.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through specific transporters and distributed to different cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function, as well as its overall impact on cellular processes .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound has been found to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria . The targeting signals and post-translational modifications of this compound play a crucial role in directing it to these compartments, where it can exert its biochemical effects .
Propriétés
IUPAC Name |
2-chloro-1-(3,4-dimethoxypyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO3/c1-6(10)9(12)11-4-7(13-2)8(5-11)14-3/h6-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGDOFDPNJYKGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C(C1)OC)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


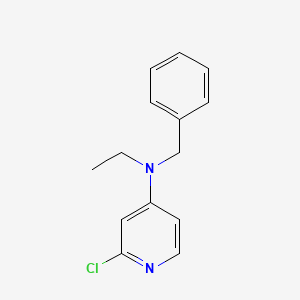

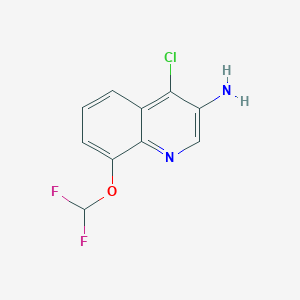
![(1S,2S)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474446.png)
![(1S,2S)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474448.png)
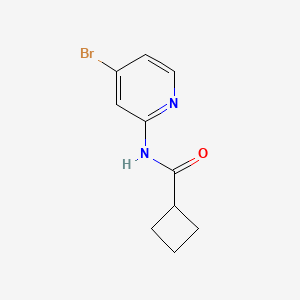
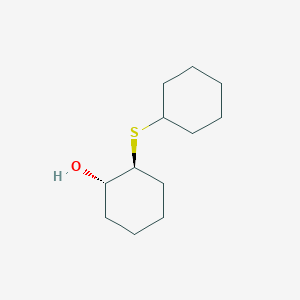
![(1R,2R)-2-{[(oxolan-2-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B1474451.png)
![(1S,2S)-2-[(4-methylpyrimidin-2-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474452.png)
![(1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474454.png)
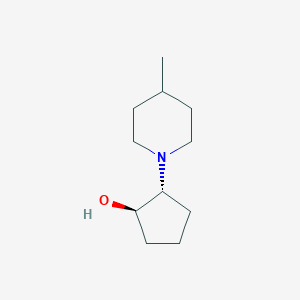
![3-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}propane-1,2-diol](/img/structure/B1474459.png)
![Ethyl 5-azaspiro[2.4]heptane-7-carboxylate](/img/structure/B1474461.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclohexane-1-carboxylic acid](/img/structure/B1474465.png)
